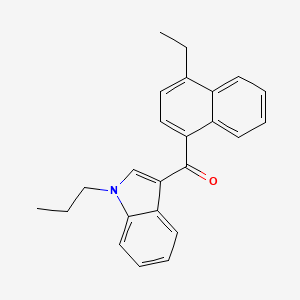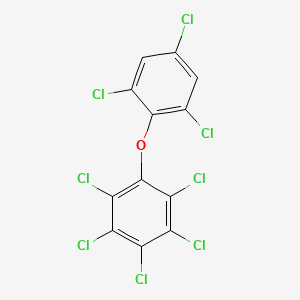
2,2',3,4,4',5,6,6'-Octachlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether is a polychlorinated diphenyl ether (PCDE) with the molecular formula C12H2Cl8O. It is a persistent organic pollutant known for its environmental persistence and potential toxic effects.
Preparation Methods
2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether can be synthesized through the condensation of chlorophenols with chlorobenzenes. One common method involves the pyrolysis of pentachlorophenol (PCP) and hexachlorobenzene (HCB) at elevated temperatures. The reaction typically occurs at temperatures around 340°C to 450°C, leading to the formation of various chlorinated diphenyl ethers, including 2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether . Industrial production methods often involve similar high-temperature reactions under controlled conditions to ensure the desired product yield and purity.
Chemical Reactions Analysis
2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can lead to the dechlorination of the compound, forming less chlorinated diphenyl ethers.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether has several scientific research applications:
Environmental Chemistry: It is studied for its persistence in the environment and its role as a pollutant. Researchers investigate its distribution, degradation, and impact on ecosystems.
Toxicology: The compound is used in toxicological studies to understand its effects on human health and wildlife. It is known to affect hormone production and reproductive health.
Analytical Chemistry: It serves as a reference compound in the development of analytical methods for detecting and quantifying PCDEs in environmental samples.
Mechanism of Action
The mechanism of action of 2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether involves its interaction with cellular components, leading to toxic effects. It can bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of various genes. Activation of AhR can lead to altered gene expression, affecting processes such as cell growth, differentiation, and apoptosis. Additionally, the compound can interfere with hormone signaling pathways, particularly those involving thyroid hormones and sex steroids .
Comparison with Similar Compounds
2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers and polychlorinated biphenyls in terms of its structure and properties. Some similar compounds include:
2,2’,3,4,4’,5,5’,6’-Octachlorodiphenyl ether: Another PCDE with a similar structure but different chlorine substitution pattern.
2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl: A PCB with a similar degree of chlorination but lacking the ether linkage.
Decachlorodiphenyl ether: A fully chlorinated diphenyl ether with higher chlorine content.
The uniqueness of 2,2’,3,4,4’,5,6,6’-Octachlorodiphenyl ether lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects .
Properties
CAS No. |
157683-76-6 |
|---|---|
Molecular Formula |
C12H2Cl8O |
Molecular Weight |
445.8 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,4,6-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H2Cl8O/c13-3-1-4(14)11(5(15)2-3)21-12-9(19)7(17)6(16)8(18)10(12)20/h1-2H |
InChI Key |
FOTAEIZNNOYBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


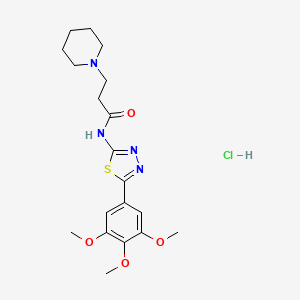
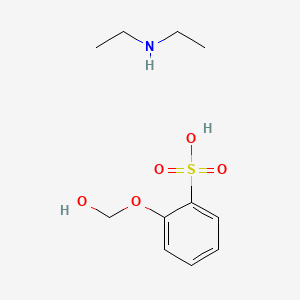
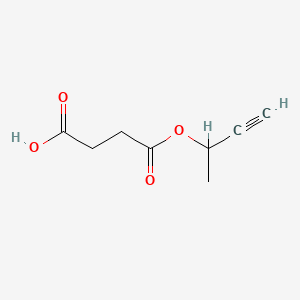




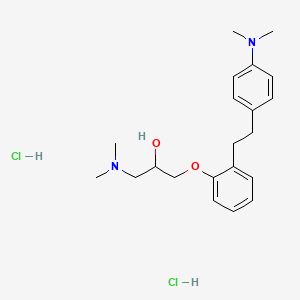

![3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile](/img/structure/B12692051.png)
